molecular formula C7H2BrF5O2S B6245457 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride CAS No. 2408973-22-6

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B6245457
CAS No.: 2408973-22-6
M. Wt: 325.1
InChI Key:
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Description

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H2BrF4O2S It is a sulfonyl fluoride derivative that contains bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the following steps:

    Fluorination: The addition of fluorine atoms to the benzene ring.

    Sulfonylation: The addition of a sulfonyl fluoride group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination often involves the use of fluorine gas or other fluorinating agents. Trifluoromethylation can be carried out using trifluoromethyl iodide or other reagents. Sulfonylation typically involves the use of sulfonyl chlorides or fluorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for potential pharmaceutical applications, including the development of enzyme inhibitors and other therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-fluorobenzotrifluoride
  • 4-Bromo-2,6-difluorobenzotrifluoride

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to its combination of bromine, fluorine, and trifluoromethyl groups along with a reactive sulfonyl fluoride group. This combination imparts specific reactivity and properties that make it valuable for various research and industrial applications.

Properties

CAS No.

2408973-22-6

Molecular Formula

C7H2BrF5O2S

Molecular Weight

325.1

Purity

95

Origin of Product

United States

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